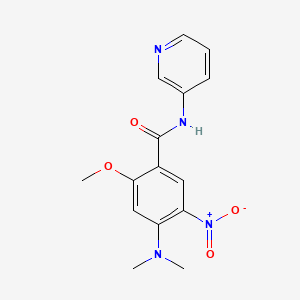![molecular formula C24H17BrN2O B5376708 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5376708.png)
3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one, also known as BRP3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a type of pyrazole derivative, which has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is not yet fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer properties, it has also been found to have anti-inflammatory and antioxidant effects. Furthermore, studies have shown that 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one can improve cognitive function and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one for lab experiments is its selectivity towards cancer cells. This makes it a promising candidate for the development of new cancer treatments. Furthermore, its anti-inflammatory and antioxidant effects make it a useful tool for studying the mechanisms of these processes. However, one of the limitations of 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is that its exact mechanism of action is not yet fully understood. This makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one. One area of research is in the development of new cancer treatments based on its anticancer properties. Another area of research is in the study of its anti-inflammatory and antioxidant effects, which could lead to the development of new treatments for inflammatory diseases. Furthermore, research on the potential applications of 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one in the treatment of neurodegenerative diseases is also a promising area of research.
Métodos De Síntesis
The synthesis of 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is a complex process that involves several steps. The first step involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form 3-(3-bromophenyl)-1-phenyl-1H-pyrazole. This intermediate product is then reacted with 1-phenyl-2-propen-1-one to obtain 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one. The overall yield of this synthesis method is approximately 50%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one has potent anticancer properties and can induce apoptosis (programmed cell death) in cancer cells. Furthermore, 3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one has been found to exhibit selectivity towards cancer cells, meaning that it does not affect healthy cells. This makes it a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
(Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O/c25-21-11-7-10-19(16-21)24-20(14-15-23(28)18-8-3-1-4-9-18)17-27(26-24)22-12-5-2-6-13-22/h1-17H/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIQZHNJTIRWLG-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)

![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)
amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![3-ethyl-5-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376647.png)
![2-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5376653.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5376664.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)
![[3-benzyl-1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5376672.png)
![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5376692.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5376712.png)
![1'-(cyclopropylcarbonyl)-N-[2-(6-methylpyridin-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5376717.png)
